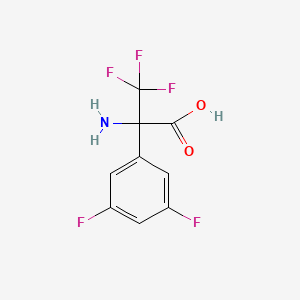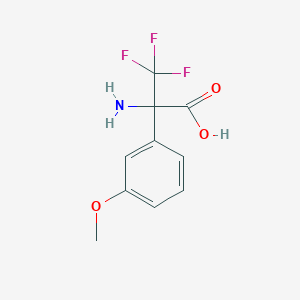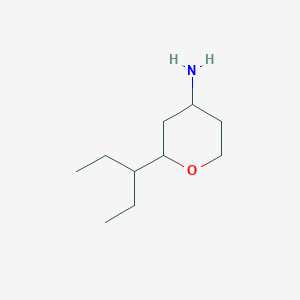
2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid
Vue d'ensemble
Description
2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid is a fluorinated organic compound characterized by its unique structural features, including an amino group, a trifluoromethyl group, and a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. One common approach is the reaction of 3,5-difluorophenylacetic acid with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in understanding the role of fluorinated molecules in biological systems.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which 2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Amino-2-(3,5-difluorophenyl)acetic acid: This compound is structurally similar but lacks the trifluoromethyl group.
2-Amino-3-(2,5-difluorophenyl)propanoic acid: This compound has a different arrangement of fluorine atoms on the phenyl ring.
Uniqueness: 2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid is unique due to the presence of both amino and trifluoromethyl groups, which can impart distinct chemical and physical properties compared to similar compounds. These features make it particularly useful in specific applications where such properties are desired.
Propriétés
IUPAC Name |
2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-5-1-4(2-6(11)3-5)8(15,7(16)17)9(12,13)14/h1-3H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVVQZNFZKWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B1528718.png)
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)





![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)


![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)

